

Bcl-2-IN-9 vs venetoclax potency and selectivity comparison

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Compound Focus: Bcl-2-IN-9

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The Established Benchmark: Venetoclax (ABT-199)

Venetoclax is a first-in-class, highly selective BCL-2 inhibitor and one of the first approved small-molecule cancer therapeutics that directly blocks a protein-protein interaction [1] [2]. The table below summarizes its key characteristics:

Feature	Description of Venetoclax
Target & Mechanism	Selective BH3 mimetic; binds to the BH3-binding groove of BCL-2, displacing pro-apoptotic proteins to initiate apoptosis [2] [3].
Potency (K_i)	< 0.01 nM (cell-free assay) [4].
Selectivity	> 4,800-fold more selective for BCL-2 over BCL-XL and BCL-w; minimal activity against MCL-1 [4]. This selectivity avoids on-target thrombocytopenia caused by BCL-XL inhibition [2].
Clinical Status	Approved for certain leukemias (CLL, AML); multiple clinical trials for other cancers [3] [5].
Resistance Mutations	Clinical mutations (e.g., G101V) can reduce drug affinity by ~180-fold, leading to acquired resistance [1] [2].

Beyond Venetoclax: The BCL-2 Inhibitor Landscape

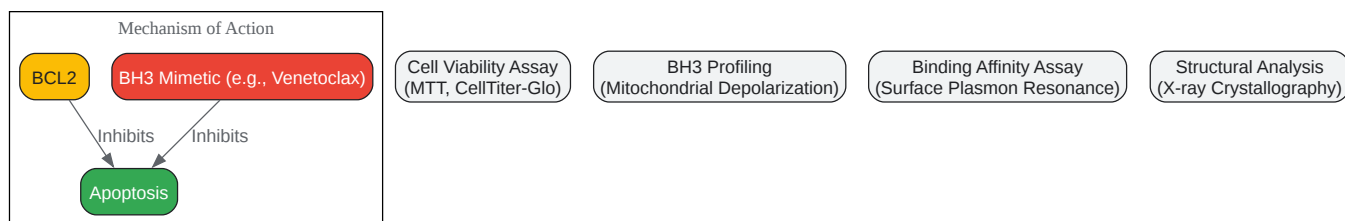
The field is actively developing new inhibitors to overcome the limitations of existing drugs. Here are some key strategies and compounds:

- **Navigating Resistance:** Co-crystal structures of Venetoclax bound to the BCL-2 G101V mutant have revealed the molecular mechanism of resistance, providing a framework for designing effective analogues [2].
- **Next-Generation Modalities: Cyclic peptides (CPs)** have been discovered that bind to BCL-2 and BCL-XL with nanomolar affinity. Their binding mode is distinct from small molecules like Venetoclax, and crucially, they can maintain potent binding to venetoclax-resistant mutants like G101V [1].
- **Targeting Other Anti-Apoptotic Proteins:** To treat cancers dependent on other BCL-2 family members or to overcome resistance, selective inhibitors for other targets are in development. The table below lists several key compounds cited in the literature [4] [6].

Compound Name	Primary Target	Key Characteristics (from search results)
S55746	BCL-2	Novel, orally active; high selectivity for BCL-2 over BCL-XL (70 to 400-fold) [4].
Navitoclax (ABT-263)	BCL-2, BCL-XL, Bcl-w	Predecessor to Venetoclax; causes dose-dependent thrombocytopenia due to BCL-XL inhibition [1] [4].
A-1331852	BCL-XL	Potent and selective BCL-XL inhibitor ($K_i < 0.01$ nM) [4].
S63845	MCL-1	Selective MCL-1 inhibitor with sub-nanomolar affinity (K_d 0.19 nM); no significant binding to BCL-2 or BCL-XL [4].
A-1210477	MCL-1	Potent and selective MCL-1 inhibitor (K_i 0.454 nM) [4] [6].

Experimental Insight: Key Assays in the Field

The following diagram illustrates the core mechanism of BCL-2 inhibitors and common experimental methods used to evaluate their function, as referenced in the search results.



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The methodologies referenced in the diagram are well-established in the field [1] [2] [7]:

- **Surface Plasmon Resonance (SPR):** Used to measure direct binding affinity (K_D) between inhibitors and their target proteins (e.g., BCL-2, BCL-XL). This is a primary method for determining potency and selectivity [1].
- **Cell Viability Assays:** Techniques like MTT or CellTiter-Glo are used to determine the half-maximal inhibitory concentration (IC_{50}) of a compound in cell lines, confirming its functional, pro-apoptotic effect [5] [6].
- **BH3 Profiling:** This assay measures mitochondrial membrane depolarization after exposure to synthetic BH3 peptides. It evaluates how "primed" a cell is for apoptosis and can predict dependence on specific anti-apoptotic proteins like BCL-2 or MCL-1 [6].
- **X-ray Crystallography:** Provides atomic-level structures of BCL-2 proteins in complex with inhibitors (e.g., Venetoclax). This is critical for understanding drug-binding modes and the structural basis of resistance mutations [1] [2].

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